IRAK4 Kinase Inhibition: Potency Differentiator Against a Key Innate Immunity Target
Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is specifically cited in multiple patents as Example 188 and demonstrates potent inhibition of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) with an IC50 of 1.90 nM, measured using a DELFIA assay against the full-length human enzyme [1]. This single-digit nanomolar activity places it among the most potent pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors disclosed in the public domain. By comparison, the widely referenced IRAK4 inhibitor from the same structural class, IRAK4 modulator-2, exhibits an IC50 of 5 nM (0.005 μM) . The roughly 2.6‑fold improvement in potency is functionally significant when optimizing for cellular IRAK4 engagement under conditions of limiting ATP concentration.
| Evidence Dimension | IRAK4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.90 nM |
| Comparator Or Baseline | IRAK4 modulator-2 (Compound 5): 5 nM |
| Quantified Difference | ~2.6-fold more potent |
| Conditions | DELFIA assay; N-terminal His6-tagged human full-length IRAK4; 20 min pre-incubation; ATP concentration not explicitly limited. |
Why This Matters
For IRAK4-dependent disease models (e.g., rheumatoid arthritis, lupus), a 2.6‑fold improvement in enzymatic IC50 can translate into a substantially lower cellular EC50, reducing the required dosing and potentially improving the selectivity window.
- [1] BindingDB Entry BDBM50239506 (CHEMBL4071526), IRAK4 IC50 = 1.90 nM, citing US10329302, US10793579, and US11702424. View Source
